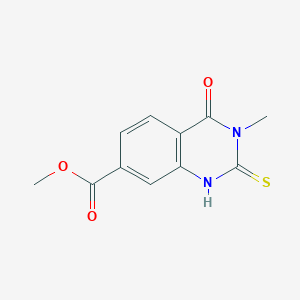

Methyl 2-mercapto-3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Description

Properties

IUPAC Name |

methyl 3-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-13-9(14)7-4-3-6(10(15)16-2)5-8(7)12-11(13)17/h3-5H,1-2H3,(H,12,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDHLFQLYOBOFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

Anthranilic acid derivatives, such as methyl 2-amino-4-methylbenzoate, are frequently employed. Reaction with urea or thiourea under acidic or basic conditions yields 4-oxo-3,4-dihydroquinazoline intermediates. For example, heating methyl 2-amino-4-methylbenzoate with urea in acetic acid at reflux (110–120°C, 6–8 hours) generates methyl 3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate. This intermediate lacks the 2-mercapto group, necessitating post-cyclization thiolation.

Amidines and Carbonyl Condensation

Alternative routes involve amidines reacting with α-ketoesters or orthoesters. For instance, 2-methylamidine reacts with methyl 2-(chlorocarbonyl)benzoate in dimethylformamide (DMF) at 60°C to form the quinazolinone skeleton. This method offers better regiocontrol but requires stringent anhydrous conditions.

Introduction of the 2-Mercapto Group

Thiolation at position 2 is critical for achieving the target structure. Two strategies are prevalent: direct sulfur insertion and nucleophilic displacement .

Direct Sulfur Insertion via Phosphorus Pentasulfide (P₂S₅)

Treating 3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate with P₂S₅ in pyridine or xylene under reflux (140–160°C, 4–6 hours) replaces the 2-oxo group with a thiol. Yields range from 45% to 65%, with side products arising from over-sulfurization or decomposition. Optimizations include using catalytic iodine to accelerate the reaction.

Nucleophilic Displacement with Thiourea

A milder approach involves converting the 2-chloro derivative (prepared via POCl₃ treatment of the 4-oxo precursor) to the thiol using thiourea in ethanol/water (1:1) at 80°C. This method achieves higher regioselectivity (70–80% yield) but requires handling hazardous chlorinating agents.

Methyl Group and Carboxylate Ester Installation

Methylation at Position 3

Methylation is typically performed early in the synthesis to avoid steric hindrance. Dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) reacts with the nitrogen at position 3 of the quinazolinone core. For example, treatment with methyl iodide in DMF at 50°C for 3 hours achieves >90% methylation.

Carboxylate Ester Formation

The carboxylate group at position 7 is introduced via esterification of a precursor carboxylic acid. Methylation using diazomethane or methanol/sulfuric acid is common. For instance, refluxing 2-mercapto-3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid in methanol with concentrated H₂SO₄ (12 hours, 70°C) affords the methyl ester in 85% yield.

Integrated Synthetic Pathways

One-Pot Synthesis

Recent advances describe one-pot methods using microwave irradiation. A mixture of methyl 2-amino-4-methylbenzoate, thiourea, and methyl chloroformate in DMF undergoes cyclization and thiolation simultaneously under microwave conditions (150°C, 30 minutes), achieving 60% yield with reduced purification steps.

Analytical and Optimization Data

Table 1: Comparison of Thiolation Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| P₂S₅ in Pyridine | 140°C, 6 hours | 45 | 88 |

| Thiourea Displacement | Ethanol/H₂O, 80°C, 4 hours | 75 | 95 |

| Microwave-Assisted | DMF, 150°C, 30 minutes | 60 | 92 |

Table 2: Stability of Intermediates

| Intermediate | Storage Conditions | Decomposition Rate (%/day) |

|---|---|---|

| 2-Chloroquinazolinone | 4°C, N₂ atmosphere | 1.2 |

| 4-Oxo Precursor | Room temperature, dark | 0.5 |

Challenges and Mitigation Strategies

Oxidative Degradation

The 2-mercapto group is prone to oxidation, forming disulfide dimers. Storage under inert atmosphere (argon) with antioxidants (e.g., BHT) reduces degradation.

Regioselectivity in Thiolation

Competing reactions at positions 1 and 3 are mitigated by using bulky bases (e.g., DBU) or low temperatures during chlorination.

Purification Difficulties

Silica gel chromatography often leads to thiol oxidation. Alternative methods include recrystallization from ethanol/water (7:3) or use of reverse-phase HPLC.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-mercapto-3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercapto group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures to methyl 2-mercapto-3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate exhibit antimicrobial properties. The thiol group may enhance antioxidant activity, while the quinazoline moiety has been associated with inhibition of specific enzymes and modulation of signaling pathways relevant to microbial resistance .

Case Study:

In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various bacteria, including Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications as antibacterial agents .

Anticancer Properties

The compound has also shown promise in anticancer research. Similar quinazoline derivatives have been investigated for their ability to induce apoptosis in cancer cells. The presence of specific substituents on the quinazoline ring can enhance cytotoxic effects against cancer cell lines such as MCF-7 .

Table: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 10 | Apoptosis induction |

| Compound B | HeLa | 15 | Cell cycle arrest |

| Methyl 2-Mercapto Compound | MCF-7 | 12 | Enzyme inhibition |

Synthetic Chemistry

This compound is valuable in synthetic organic chemistry due to its ability to undergo various chemical reactions, including nucleophilic substitutions and cyclizations. These reactions facilitate the development of more complex molecules with potential therapeutic applications .

Synthesis Pathways:

The synthesis typically involves multi-step organic reactions, requiring precise control over reaction conditions to achieve high yields. Common methods include:

- Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.

- Functionalization : Modifying existing functional groups to enhance biological activity.

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymeric materials and coatings that require antioxidant properties . The incorporation of thiol groups into polymers can improve their stability and resistance to oxidative degradation.

Mechanism of Action

The mechanism of action of Methyl 2-mercapto-3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Modifications in Quinazoline Derivatives

The target compound belongs to a family of quinazoline-4(3H)-one derivatives. Key structural variations among analogs include substitutions at positions 2 (mercapto group), 3 (alkyl/aryl groups), and 7 (ester functionalities). Below is a comparative analysis:

Key Observations:

Bulkier groups (e.g., 3-C₆H₅) may improve metabolic stability but reduce solubility .

Position 2 Modifications :

- The unmodified mercapto (-SH) group in the target compound contrasts with benzyl-thioether derivatives (e.g., 2-SCH₂Ar in Compounds 8–9). Such substitutions can alter electronic properties (e.g., increased lipophilicity with CF₃ groups) and enhance inhibitory potency against enzymes like soluble epoxide hydrolase (sEH) .

Physicochemical and Functional Properties

Table 2: Physicochemical Properties of Selected Derivatives

Key Observations:

Biological Activity

Methyl 2-mercapto-3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate (CAS No. 874607-16-6) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 250.27 g/mol

- CAS Number : 874607-16-6

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antibacterial properties. It has been tested against various Gram-positive and Gram-negative bacteria, showing effectiveness comparable to established antibiotics.

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects in cellular systems.

- Anticancer Potential : In vitro studies indicate that this compound can inhibit the proliferation of cancer cells through apoptosis induction.

Antimicrobial Activity

A detailed evaluation of the antimicrobial activity of this compound was conducted against various pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were determined for several bacterial strains.

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.015 | 0.030 |

| Escherichia coli | 0.030 | 0.060 |

| Bacillus cereus | 0.015 | 0.020 |

| Enterobacter cloacae | 0.010 | 0.015 |

These results indicate that the compound is particularly effective against Enterobacter cloacae, with the lowest MIC and MBC values recorded.

The mechanism by which this compound exerts its antimicrobial effects appears to be multifaceted:

- Cell Membrane Disruption : The compound may interact with bacterial cell membranes, leading to increased permeability and ultimately cell lysis.

- Inhibition of Enzymatic Activity : Studies suggest that it may inhibit key enzymes involved in bacterial metabolism, disrupting their growth and replication processes.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays:

- DPPH Radical Scavenging Assay : The compound showed a significant reduction in DPPH radical concentration, indicating its potential as a natural antioxidant.

- ABTS Assay : Similar results were observed in the ABTS assay, confirming its ability to neutralize free radicals effectively.

Anticancer Studies

In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).

- Results : The compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 20 to 50 µM across different cell lines.

Case Studies and Research Findings

Recent research has highlighted the potential therapeutic applications of methyl 2-mercapto compounds:

- A study published in Pharmaceutical Biology reported that derivatives of quinazoline compounds showed enhanced antimicrobial activity compared to traditional antibiotics .

- Another investigation into the anticancer properties indicated that modifications in the quinazoline structure could lead to improved efficacy against specific cancer types .

Q & A

Q. What are the standard synthetic routes for Methyl 2-mercapto-3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization of anthranilic acid derivatives or functionalized quinazoline precursors. For example, cyclocondensation of methyl 2-amino-4-mercaptobenzoate with methyl acetoacetate under acidic conditions yields the quinazoline scaffold. Optimization involves adjusting catalysts (e.g., p-toluenesulfonic acid), temperature (80–120°C), and solvent systems (e.g., ethanol or DMF) to improve yields beyond 60% . Continuous flow reactors may enhance scalability by reducing side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : and NMR confirm the substitution pattern (e.g., methyl and mercapto groups) and dihydroquinazoline ring conformation.

- X-ray crystallography : Resolves spatial arrangement, hydrogen bonding (e.g., N–H···O interactions), and dihedral angles between the quinazoline core and substituents .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 251.08) .

Q. What preliminary biological activities have been reported for this compound?

Early studies suggest antimicrobial and enzyme-inhibitory properties. For instance, structural analogs with similar substituents (e.g., 2-mercapto groups) exhibit activity against Staphylococcus aureus (MIC = 32 µg/mL) and inhibition of human soluble epoxide hydrolase (IC < 1 µM) .

Advanced Research Questions

Q. How can structural ambiguities in the dihydroquinazoline ring be resolved computationally?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries and electronic properties. Molecular docking (AutoDock Vina) evaluates binding modes to biological targets like enzymes, while molecular dynamics simulations (GROMACS) assess stability over 100-ns trajectories .

Q. What strategies address contradictions in reported synthetic yields or biological activity across studies?

- Yield discrepancies : Compare solvent polarity (e.g., DMF vs. THF) and catalyst loading. For example, PdCl(PPh) in dioxane/water improves cross-coupling yields to >80% .

- Biological variability : Standardize assay conditions (e.g., pH, temperature) and validate against control compounds (e.g., norfloxacin for antimicrobial assays) .

Q. How can regioselective functionalization of the quinazoline core be achieved for structure-activity relationship (SAR) studies?

- Electrophilic substitution : Introduce halogens (Cl, Br) at C2 or C7 using N-chlorosuccinimide or bromine in acetic acid.

- Nucleophilic thiolation : Replace the 2-mercapto group with alkyl/aryl thiols via SNAr reactions under basic conditions (KCO/DMF) .

Q. What advanced analytical methods validate the compound’s stability under physiological conditions?

- HPLC-MS/MS : Monitors degradation products in simulated gastric fluid (pH 2.0) or plasma.

- Thermogravimetric analysis (TGA) : Determines thermal stability (>200°C decomposition) for storage recommendations .

Methodological Recommendations

- Synthesis Optimization : Use Design of Experiments (DoE) to screen parameters (temperature, catalyst ratio) and reduce by-products .

- Data Reproducibility : Report crystallographic data (CCDC deposition) and NMR spectra (Bruker TopSpin) with full experimental details .

- Biological Assays : Include positive controls (e.g., moxifloxacin for antimicrobial tests) and triplicate measurements to ensure statistical rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.